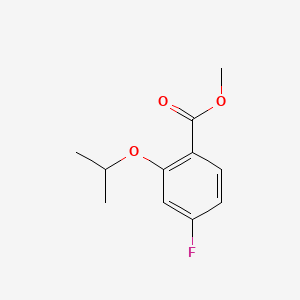
Methyl 4-fluoro-2-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-isopropoxybenzoate is typically synthesized through the esterification of 4-fluoro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 4-fluoro-2-isopropoxybenzoic acid and methanol.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Scientific Research Applications
Methyl 4-fluoro-2-isopropoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 2-isopropoxybenzoate
- Methyl 4-chloro-2-isopropoxybenzoate
Uniqueness
Methyl 4-fluoro-2-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group, which confer distinct chemical and physical properties.
Biological Activity
Methyl 4-fluoro-2-isopropoxybenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C12H13F O3
- Molecular Weight : 224.23 g/mol
The presence of the fluoro group is significant as it can influence the compound's lipophilicity, metabolic stability, and overall biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with fluorine substitutions have shown enhanced activity against various bacterial strains, including multidrug-resistant pathogens:
- Inhibitory Concentration (IC) values for related compounds indicate promising antibacterial activity:
These findings suggest that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.
Enzyme Inhibition
This compound and its analogs have been studied for their ability to inhibit specific enzymes implicated in disease processes:
- Compounds with a similar structural framework have shown selective inhibition of DYRK1A/B enzymes, which are targets in neurological disorders and cancer therapy .
- The introduction of a fluoro atom has been linked to improved selectivity and bioavailability, enhancing therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the compound's structure can significantly affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against bacterial strains |
| Isopropoxy Group | Enhanced lipophilicity and metabolic stability |
| Methylation of Hydroxy Group | Improved selectivity for target enzymes |
These modifications are critical for optimizing the pharmacological profile of this compound.
Study on Antimicrobial Efficacy
In a recent study, this compound was evaluated alongside other fluorinated compounds for its antimicrobial efficacy against clinical isolates. The results demonstrated that:
- The compound exhibited low resistance frequency, suggesting a favorable profile for clinical use.
- Its effectiveness was notably preserved even in the presence of human serum, indicating potential for therapeutic applications .
In Vivo Models
Further investigations into the compound's activity were conducted using in vivo models:
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 4-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
CXZICMLOMGWLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















